molecular formula C29H26FNO3 B6363214 2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid CAS No. 1253527-63-7

2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid

Cat. No.: B6363214
CAS No.: 1253527-63-7
M. Wt: 455.5 g/mol
InChI Key: LFLXAXZXPKDMOL-UHFFFAOYSA-N
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Description

2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid is a useful research compound. Its molecular formula is C29H26FNO3 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.18967185 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzylic and phenyl groups .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets through its phenyl and benzyloxy groups. The benzyloxy group can undergo oxidation and reduction reactions, converting these electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially alter the function of the target protein or enzyme.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, which could be relevant given the compound’s structure .

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it could play a role in the formation of carbon–carbon bonds . This could have various downstream effects, depending on the specific context within a cell or organism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s benzyloxy group can undergo oxidation and reduction reactions , which could be influenced by the redox environment.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO3/c30-26-13-7-10-24(18-26)20-31(28(29(32)33)25-11-5-2-6-12-25)19-22-14-16-27(17-15-22)34-21-23-8-3-1-4-9-23/h1-18,28H,19-21H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXAXZXPKDMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC(=CC=C3)F)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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